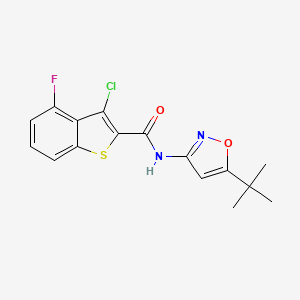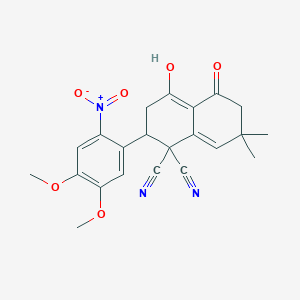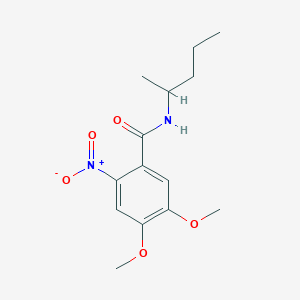![molecular formula C15H21NO4 B4880373 3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4880373.png)
3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is also known as FTCC and is a derivative of cyclopentanecarboxylic acid. The unique structure of FTCC has made it an interesting compound to study in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of FTCC is not fully understood. However, studies have shown that the compound works by inhibiting the activity of certain enzymes that are involved in inflammation and pain. FTCC has also been found to reduce the production of certain cytokines that play a role in the immune response.
Biochemical and Physiological Effects:
FTCC has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases. FTCC has also been found to have antioxidant properties, which could be beneficial in the treatment of diseases such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FTCC in lab experiments include its high yield and potential therapeutic properties. However, the compound is relatively expensive to synthesize, which could limit its use in certain experiments. Additionally, the mechanism of action of FTCC is not fully understood, which could make it difficult to interpret results in some studies.
Zukünftige Richtungen
There are several future directions for the study of FTCC. One area of research could focus on the development of more efficient synthesis methods for the compound. Additionally, further studies could be conducted to better understand the mechanism of action of FTCC and its potential use in the treatment of various diseases. Finally, the potential use of FTCC in combination with other drugs could also be explored.
Synthesemethoden
FTCC can be synthesized through a multi-step process involving the reaction of cyclopentanecarboxylic acid with various reagents. The synthesis of FTCC is a complex process that requires a high level of expertise and specialized equipment. However, the yield of FTCC is relatively high, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
FTCC has been extensively studied for its potential use in the field of pharmacology. The compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis. FTCC has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2)11(6-7-15(14,3)13(18)19)12(17)16-9-10-5-4-8-20-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYGJOFRZIYGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)
![2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B4880324.png)

![11-(4-oxo-4H-chromen-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880344.png)


![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)

![3-chloro-4-fluoro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4880386.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)